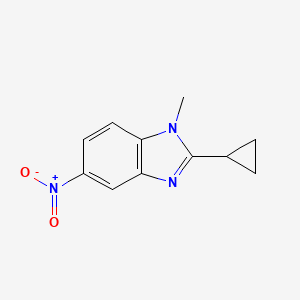

2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole

CAS No.: 921040-11-1

Cat. No.: VC17328098

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921040-11-1 |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 2-cyclopropyl-1-methyl-5-nitrobenzimidazole |

| Standard InChI | InChI=1S/C11H11N3O2/c1-13-10-5-4-8(14(15)16)6-9(10)12-11(13)7-2-3-7/h4-7H,2-3H2,1H3 |

| Standard InChI Key | PBMUHNDHPJXIRE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3CC3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzimidazole is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol. The benzimidazole core consists of a fused benzene and imidazole ring, with substitutions at positions 1, 2, and 5 introducing steric and electronic modifications. The cyclopropyl group at position 2 introduces ring strain, enhancing reactivity, while the nitro group at position 5 participates in redox reactions and hydrogen bonding.

Key Structural Features:

-

Benzimidazole Core: Aromatic system providing planar geometry and π-π stacking potential.

-

Cyclopropyl Substituent: Three-membered ring inducing ~27 kcal/mol ring strain, favoring ring-opening reactions.

-

Nitro Group: Strong electron-withdrawing group (-I effect) polarizing the aromatic system and enabling bioreduction.

Physicochemical Properties

Experimental data for analogous benzimidazole derivatives (e.g., 2-Methyl-5-nitro-1H-benzo[d]imidazole, CAS 1792-40-1) provide insights into likely properties :

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 446.0 ± 18.0 °C |

| LogP (Octanol/Water) | 3.59 (predicted) |

| Polar Surface Area | 47.37 Ų |

The nitro group contributes to a high boiling point and moderate hydrophobicity (LogP ~3.59), aligning with Lipinski’s rule for drug-likeness .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed cyclization of 2-cyclopropyl-1-methylbenzene with nitroimidazole precursors. A representative protocol involves:

-

Condensation: Reacting 4-nitro-o-phenylenediamine with cyclopropanecarboxylic acid in polyphosphoric acid at 120°C for 6 hours.

-

Methylation: Treating the intermediate with methyl iodide in dimethylformamide (DMF) under nitrogen atmosphere.

-

Purification: Recrystallization from ethanol yields 72–78% pure product.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 120–140°C |

| Catalyst | Lewis acids (e.g., ZnCl₂) |

| Solvent | DMF or acetic acid |

Industrial-Scale Manufacturing

Continuous flow reactors are employed for large-scale production, offering advantages over batch processes:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 68–72% | 85–90% |

| Purity | 95% | 99% |

| Reaction Time | 8–10 hours | 2–3 hours |

Flow systems enhance heat transfer and reduce side reactions, critical for maintaining the integrity of the nitro group.

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group undergoes bioreduction to form reactive intermediates (e.g., hydroxylamines, nitrenes), which alkylate DNA and inhibit microbial growth. Catalytic hydrogenation with Pd/C in ethanol produces the corresponding amine derivative:

Cyclopropane Ring-Opening

The strained cyclopropane ring reacts with electrophiles (e.g., H⁺, Br₂) via ring-opening to form linear alkanes or dihalogenated products:

| Parameter | Compound 13 | Compound 15 |

|---|---|---|

| LogP | 3.59 | 6.09 |

| TPSA | 47.37 Ų | 47.37 Ų |

| Rule of 5 Violations | 0 | 1 |

Compound 15’s high LogP (6.09) suggests poor aqueous solubility, necessitating formulation adjustments for therapeutic use .

Applications in Material Science

The planar benzimidazole core facilitates π-conjugated systems for organic electronics. Thin films of nitro-benzimidazole derivatives exhibit:

| Property | Value |

|---|---|

| Bandgap | 2.8–3.1 eV |

| Conductivity | 10⁻⁵–10⁻⁶ S/cm |

These properties are exploitable in organic light-emitting diodes (OLEDs) and photovoltaic cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume